molecular formula C20H23F3N2 B5796568 1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

Cat. No.: B5796568
M. Wt: 348.4 g/mol
InChI Key: VLOLDCVHFBJWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound belonging to the piperazine class. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their versatile chemical properties. This particular compound is characterized by the presence of both a methylphenyl and a trifluoromethylphenyl group attached to the piperazine ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield the desired piperazine derivative . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their pharmacological effects, such as antipsychotic, antidepressant, and antihistaminic activities.

    Industry: It can be used in the development of new materials, including polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing mood and behavior.

Comparison with Similar Compounds

1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-16-6-8-17(9-7-16)14-24-10-12-25(13-11-24)15-18-4-2-3-5-19(18)20(21,22)23/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOLDCVHFBJWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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